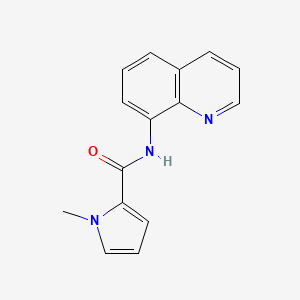
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule, also known as MQPA, belongs to the class of pyrrole-2-carboxamide derivatives and has been extensively studied for its diverse biological activities.
作用机制
The mechanism of action of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of protein kinases and the modulation of gene expression. 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. Additionally, it has been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to have diverse biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for tumor metastasis. Additionally, 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been found to induce autophagy, a process that plays a crucial role in maintaining cellular homeostasis. 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
One of the significant advantages of using 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in lab experiments is its potent activity against cancer cells. It has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has been shown to have low toxicity in normal cells, making it a safe compound for therapeutic use.
However, there are some limitations to using 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in lab experiments. One of the significant limitations is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the exact mechanism of action of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is not fully understood, making it difficult to optimize its therapeutic potential fully.
未来方向
There are several future directions for research on 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide. One of the significant areas of research is the optimization of its therapeutic potential. This includes the identification of its precise mechanism of action and the development of more efficient synthesis methods. Additionally, research on the combination of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide with other anti-cancer agents may lead to more potent and effective cancer therapies.
Conclusion:
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide is a promising compound with diverse biological activities. Its potent anti-cancer activity and low toxicity in normal cells make it a potential candidate for cancer therapy. However, further research is needed to optimize its therapeutic potential and fully understand its mechanism of action.
合成方法
The synthesis of 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide involves the reaction of 8-chloroquinoline with methylpyrrole-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide. This method has been optimized to produce 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide in high yields and purity.
科学研究应用
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has shown promising results in various scientific research applications. One of its most significant applications is in the field of cancer research. Studies have shown that 1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide has potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer. It has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle.
属性
IUPAC Name |
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-4-8-13(18)15(19)17-12-7-2-5-11-6-3-9-16-14(11)12/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUYCDUEJARLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-quinolin-8-ylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

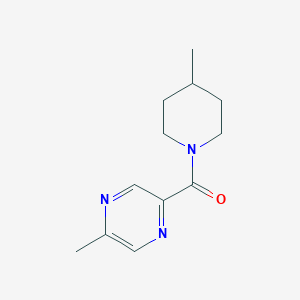
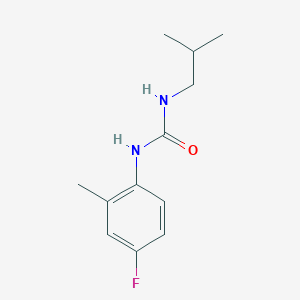
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
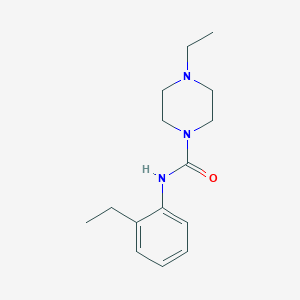
![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
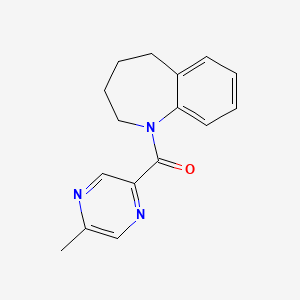
![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)
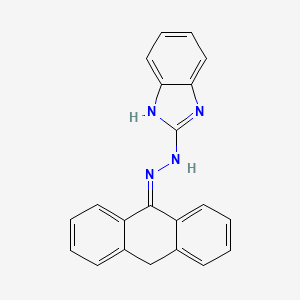
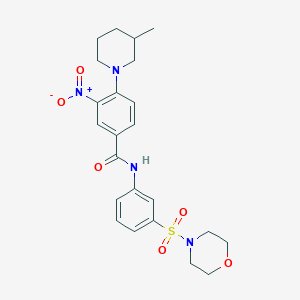
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)
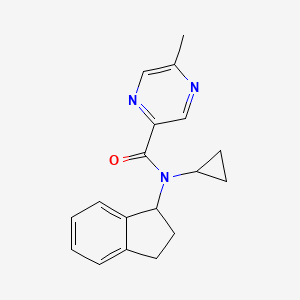
![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)